molecular formula C13H21NO2 B14347477 3-Cyclohexyl-3-ethylpiperidine-2,6-dione CAS No. 90355-75-2

3-Cyclohexyl-3-ethylpiperidine-2,6-dione

Cat. No.: B14347477
CAS No.: 90355-75-2
M. Wt: 223.31 g/mol
InChI Key: VXTALULDRCCQRN-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3-ethylpiperidine-2,6-dione is a chemical compound with the molecular formula C13H21NO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Preparation Methods

The synthesis of 3-Cyclohexyl-3-ethylpiperidine-2,6-dione typically involves the reaction of cyclohexylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the piperidine ring. Industrial production methods may involve more advanced techniques and optimizations to increase yield and purity .

Chemical Reactions Analysis

3-Cyclohexyl-3-ethylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclohexyl-3-ethylpiperidine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-ethylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-Cyclohexyl-3-ethylpiperidine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

CAS No.

90355-75-2

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

3-cyclohexyl-3-ethylpiperidine-2,6-dione

InChI

InChI=1S/C13H21NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h10H,2-9H2,1H3,(H,14,15,16)

InChI Key

VXTALULDRCCQRN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2CCCCC2

Origin of Product

United States

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